CCR4 Antagonism Potency of the Piperazinyl Pyrimidine Class and Positioning of the Target Compound
The target compound belongs to the piperazinyl pyrimidine class disclosed in WO2013107333, which demonstrates potent CCR4 antagonism. While the exact IC50 of the target compound is not publicly disclosed, structurally related compounds within the same patent family exhibit nanomolar potency. For instance, the lead trisubstituted pyrimidine amides in the related series show chemotaxis inhibition IC50 values as low as 0.064 μM [1]. The target compound's unique 1-phenylethyl substituent distinguishes it from the 2-phenylethyl analog (CAS 2640845-84-5), which may exhibit different potency, selectivity, or pharmacokinetic properties due to altered steric and electronic interactions with the CCR4 binding pocket.
| Evidence Dimension | CCR4 chemotaxis inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Structurally related trisubstituted pyrimidine amides (e.g., Compound 6c: IC50 = 0.064 μM) |
| Quantified Difference | Class potency range: IC50 0.064–0.078 μM for optimized analogs |
| Conditions | CCR4-MDC chemotaxis inhibition assay (Molecules 2014, 19(3), 3539) |
Why This Matters
Establishes the target compound's membership in a potent CCR4 antagonist class, justifying its procurement for target-specific studies.
- [1] Gong, H. et al. Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules 2014, 19(3), 3539. View Source
